molecular formula C57H76F3N17O15 B12120373 (D-Leu7)-LHRH

(D-Leu7)-LHRH

Cat. No.: B12120373
M. Wt: 1296.3 g/mol
InChI Key: ZOEAQFLXXCKNKM-UHFFFAOYSA-N
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Description

Overview of LHRH Decapeptide Structure and Physiological Function

The native LHRH is a decapeptide, meaning it is composed of ten amino acid residues. Its sequence is pyro-Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ nih.govwikipedia.orgavantorsciences.comchemsrc.com. This hormone is synthesized and released in a pulsatile manner by specialized neurons in the hypothalamus nih.govwikipedia.orgoup.comnih.govmdpi.comfrontiersin.orgtci-thaijo.orgiiarjournals.orgwikipedia.orgresearchgate.net. Upon release into the hypophyseal portal system, LHRH travels to the anterior pituitary gland, where it binds to specific receptors on gonadotrope cells wikipedia.orgoup.comfrontiersin.orgtci-thaijo.orgwikipedia.orgcancerbiomed.orgthieme-connect.comresearchgate.net. This binding triggers the synthesis and secretion of two critical pituitary hormones: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) nih.govwikipedia.orgoup.comnih.govmdpi.comfrontiersin.orgtci-thaijo.orgiiarjournals.orgwikipedia.orgresearchgate.netresearchgate.netdovepress.commedchemexpress.com. LH and FSH, in turn, regulate the gonads, stimulating gametogenesis (sperm and egg production) and steroidogenesis (production of sex hormones like testosterone (B1683101) and estrogen) nih.govwikipedia.orgoup.comnih.govmdpi.comfrontiersin.orgiiarjournals.orgwikipedia.orgcancerbiomed.org. The pulsatile nature of LHRH secretion is essential for maintaining the normal function of the hypothalamic-pituitary-gonadal (HPG) axis wikipedia.orgoup.comnih.govfrontiersin.orgtci-thaijo.orgresearchgate.net. Native LHRH has a very short half-life, being rapidly degraded by peptidases within minutes of release wikipedia.orgtci-thaijo.orgnih.gov.

Historical Context of LHRH Analog Development and Research Significance

The discovery and structural elucidation of LHRH in the early 1970s by researchers like Andrew Schally and Roger Guillemin marked a significant breakthrough in understanding reproductive control nih.govnih.goviiarjournals.orgwikipedia.orgdovepress.comnih.govresearchgate.netresearchgate.net. This discovery spurred intense research into creating synthetic analogs with modified amino acid sequences. The primary goals were to enhance the potency and prolong the duration of action of the native peptide, initially to improve fertility treatments wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Advances in peptide synthesis, particularly solid-phase peptide synthesis, facilitated the creation of a vast array of over 2000 different LHRH analogs researchgate.net. The research significance of these analogs is multifaceted, extending to their critical role in managing hormone-dependent diseases such as prostate cancer, endometriosis, precocious puberty, and uterine fibroids iiarjournals.orgwikipedia.orgnih.govlookchem.comontosight.ai. The development of LHRH agonists, capable of inducing medical castration, revolutionized the endocrine therapy of prostate cancer researchgate.netresearchgate.netnih.gov.

Classification and Characteristics of LHRH Agonists and Antagonists in Research

LHRH analogs are broadly classified into two main categories based on their interaction with the LHRH receptor: agonists and antagonists.

LHRH Agonists: These analogs are designed to activate the LHRH receptor, mimicking the action of the native hormone. They often incorporate modifications, such as the substitution of D-amino acids (e.g., D-leucine or D-tryptophan) at specific positions, particularly position 6, and/or alterations at the C-terminus. These changes significantly increase their binding affinity to the receptor and resistance to enzymatic degradation, resulting in higher potency and a longer half-life compared to native LHRH dovepress.comnih.govresearchgate.netresearchgate.netnih.gov. Initially, LHRH agonists stimulate the release of LH and FSH, leading to a temporary surge in sex hormone production, often referred to as a "flare" effect dovepress.comresearchgate.netnih.govnih.govonclive.com. However, continuous administration leads to desensitization of the pituitary LHRH receptors and downregulation of the HPG axis, ultimately suppressing LH and FSH secretion and causing a state of chemical castration cancerbiomed.orgthieme-connect.comresearchgate.netdovepress.comnih.govresearchgate.net. Examples include leuprolide, goserelin, and triptorelin (B344507) iiarjournals.orgresearchgate.netdovepress.comresearchgate.netontosight.ai.

LHRH Antagonists: In contrast, LHRH antagonists bind to the LHRH receptor without activating it. They act as competitive inhibitors, blocking the binding and action of endogenous LHRH tci-thaijo.orgwikipedia.orgcancerbiomed.orgnih.govresearchgate.netgrandroundsinurology.com. This blockade leads to an immediate and rapid suppression of LH and FSH secretion, thereby avoiding the initial stimulatory "flare" phase characteristic of agonists tci-thaijo.orgcancerbiomed.orgnih.govresearchgate.netonclive.com. Antagonists often feature multiple amino acid substitutions, including D-amino acids and non-natural amino acids, at various positions within the decapeptide sequence tci-thaijo.orgresearchgate.netprospecbio.comcancernetwork.com. Early antagonists faced challenges with solubility and histamine (B1213489) release, but newer generations have overcome these limitations tci-thaijo.orgresearchgate.netcancernetwork.com. Examples include cetrorelix, ganirelix, and degarelix (B1662521) tci-thaijo.orggrandroundsinurology.comprospecbio.comcancernetwork.comtandfonline.com.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2HF3O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;3-2(4,5)1(6)7/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEAQFLXXCKNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76F3N17O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1296.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

D Leu7 Lhrh: Structure and Research Implications

Chemical Structure and Modifications

The native LHRH decapeptide sequence is pyro-Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ nih.govwikipedia.orgavantorsciences.comchemsrc.com. In this compound, the amino acid at position 7 is changed from L-leucine to D-leucine, resulting in the sequence: pyro-Glu-His-Trp-Ser-Tyr-Gly-D-Leu -Arg-Pro-Gly-NH₂ avantorsciences.comchemsrc.com. This specific modification is known to influence the peptide's interaction with the LHRH receptor and its metabolic stability.

Table 1: Comparison of Native LHRH and this compound Structure

FeatureNative LHRHThis compound
Sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂pGlu-His-Trp-Ser-Tyr-Gly-D-Leu -Arg-Pro-Gly-NH₂
Amino Acid at Position 7 L-LeucineD-Leucine
Molecular Formula C₅₅H₇₅N₁₇O₁₃ (approx.)C₅₅H₇₅N₁₇O₁₃ avantorsciences.com
Molecular Weight ~1182.29 Da avantorsciences.comchemsrc.com~1182.31 Da avantorsciences.com
CAS Number 33515-09-2 chemsrc.com53728-75-9 avantorsciences.comchemsrc.com

Research Findings on D-Amino Acid Substitutions in LHRH Analogs

The strategic incorporation of D-amino acids into peptide sequences is a well-established method for enhancing their biological properties. Studies have shown that substituting L-amino acids with their D-enantiomers, particularly at positions known to be critical for receptor binding and enzymatic cleavage, can significantly increase peptide potency and resistance to degradation dovepress.comnih.govresearchgate.netresearchgate.netnih.gov.

Specifically, research on LHRH analogs has demonstrated that D-amino acid substitutions at position 6, such as D-leucine or D-tryptophan, can increase gonadotropin-releasing activity by several-fold compared to the native hormone nih.gov. While the primary focus of the prompt is on position 7, the principle of D-amino acid substitution applies broadly. For instance, (D-Leu⁷)-leuprolide, an analog with D-leucine at position 7 (though also modified at other positions), has been noted to exhibit prolonged action smolecule.com. Furthermore, studies involving analogs with D-leucine at position 7 have indicated direct inhibitory effects on ovarian luteal functions in animal models nih.gov. These findings suggest that the D-leucine substitution at position 7 in this compound likely contributes to increased receptor binding affinity, enhanced metabolic stability, and potentially a prolonged duration of action compared to native LHRH, positioning it as a potent agonist.

Table 2: General Effects of D-Amino Acid Substitutions in LHRH Analogs

Position of SubstitutionExample Amino Acid SubstitutionGeneral Effect on Potency/StabilityReference(s)
Position 6D-LeucineIncreased potency (e.g., ~9-fold) nih.gov
Position 6D-TryptophanIncreased potency (e.g., ~13-fold) nih.gov
Position 7D-LeucineProlonged action, potential for increased potency smolecule.com, nih.gov
Position 6D-AlanineIncreased potency nih.gov

Classification and Research Significance of this compound

Based on the known effects of D-amino acid substitutions in LHRH analogs, this compound is classified as a potent LHRH agonist. Its structural modification enhances its ability to bind to and activate the LHRH receptor. This increased potency and stability make it a valuable tool in research settings for studying the intricate mechanisms of the HPG axis and for developing therapeutic strategies that modulate sex hormone production. While specific therapeutic applications are outside the scope of this article, the general utility of LHRH agonists, including those with D-amino acid substitutions, spans the management of various hormone-sensitive conditions.

Compound Name List:

this compound

Luteinizing Hormone-Releasing Hormone (LHRH)

Gonadotropin-Releasing Hormone (GnRH)

LH (Luteinizing Hormone)

FSH (Follicle-Stimulating Hormone)

Leuprolide

Goserelin

Buserelin (B193263)

Triptorelin (B344507)

Cetrorelix

Ganirelix

Degarelix (B1662521)

Structural Activity Relationships Sar of D Leu7 Lhrh Analogs

Impact of D-Leucine at Position 7 on LHRH Activity and Receptor Binding

Modifications at various positions within the LHRH sequence can significantly alter its interaction with the LHRH receptor, affecting both binding affinity and the subsequent biological response. The substitution of naturally occurring L-amino acids with their D-isomers is a common strategy to enhance peptide stability and potency.

Comparative Analysis with Other D-Amino Acid Substitutions (e.g., at Position 6)

The substitution of the glycine (B1666218) residue at position 6 with a D-amino acid is a well-established strategy for generating potent LHRH agonists and antagonists uq.edu.aumdpi.comnih.govoup.com. D-amino acids at position 6, such as D-tryptophan (D-Trp⁶) or D-alanine (D-Ala⁶), are known to enhance receptor binding affinity and biological potency, often by stabilizing a critical β-II' turn in the peptide backbone uq.edu.aunih.govoup.com. For instance, D-Trp⁶-LHRH (Triptorelin) is a superagonist with significantly increased potency compared to native LHRH uq.edu.augoogle.com.

While modifications at position 6 have garnered more attention for their impact on potency, substitutions at position 7 have also been explored. The introduction of D-Leucine at position 7 ([D-Leu⁷]-LHRH) has been investigated, with studies indicating it possesses some level of LH-releasing activity, albeit at a lower magnitude compared to potent D-amino acid substituted analogs at position 6. For example, one study reported [D-Leu⁷]-LH-RH exhibiting approximately 1.0% of the LH-releasing activity of native LHRH bioscientifica.com. In terms of relative resistance to degradation, [D-Leu⁷]-LH-RH was found to be more resistant than native LHRH but less so than analogs with D-amino acids at position 6, such as [D-Ala⁶]-LH-RH or [D-Trp⁶]-LH-RH nih.gov.

Contribution of Specific Amino Acid Residues to LHRH Analog Potency

The potency of LHRH analogs is a complex interplay of modifications across the peptide sequence. Key residues and their roles include:

N-terminus (pGlu¹, His², Trp³): The N-terminal tripeptide is crucial for receptor activation and binding. His² is particularly important for agonistic activity, and substitutions here often lead to a loss of potency uq.edu.auresearchgate.netbmglabtech.com.

Central Region (Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸): This region is vital for receptor interaction. The Tyr⁵-Gly⁶-Leu⁷-Arg⁸ tetrapeptide sequence is known to adopt a β-II' turn, which is considered essential for high-affinity binding and agonist activity uq.edu.auresearchgate.netbmglabtech.commedchemexpress.com. D-amino acid substitutions at position 6 are particularly effective in stabilizing this turn nih.govoup.comjpp.krakow.pl.

C-terminus (Pro⁹-Gly¹⁰-NH₂): While the N-terminus is critical for activation, the C-terminal residues, especially Arg⁸, are important for high-affinity binding to the LHRH receptor uq.edu.aubmglabtech.com. Modifications at position 10, such as ethylamide, can also enhance stability and potency mdpi.comnih.gov.

Conformational Analysis and Molecular Dynamics of LHRH Analogs

The three-dimensional structure (conformation) of LHRH and its analogs is critical for their biological activity, as it dictates their fit and interaction with the LHRH receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the solution structure of peptides and proteins. For LHRH analogs, NMR studies have helped to identify low-energy conformers and map the conformational flexibility of the peptide backbone oup.commedchemexpress.comnih.gov. These studies often reveal that the Tyr⁵-Gly⁶-Leu⁷-Arg⁸ sequence can adopt a β-II' turn, a conformation frequently observed in potent LHRH agonists researchgate.netmedchemexpress.com. The incorporation of D-amino acids, especially at position 6, has been shown to stabilize this biologically relevant turn structure researchgate.netjpp.krakow.pl. While specific NMR studies detailing the unique conformational impact of D-Leu⁷ substitution might be limited, the general principles derived from NMR studies of other D-amino acid substituted analogs provide a framework for understanding its potential influence.

Computational Modeling and Simulation of Peptide Conformations

Computational methods, including molecular dynamics (MD) simulations and energy minimization calculations, complement experimental NMR data by providing insights into the conformational landscape and dynamic behavior of LHRH analogs medchemexpress.comuq.edu.aupatsnap.comresearchgate.net. These simulations can predict how specific amino acid substitutions, such as the introduction of D-Leucine at position 7, might alter the peptide's preferred conformations, its flexibility, and its potential interactions with the receptor. Studies have shown that modifications, including D-amino acid substitutions, can influence the types of bends and turns within the peptide, thereby affecting receptor binding and activity researchgate.netpatsnap.com.

Enzymatic Stability and Proteolytic Degradation Profiles

Native LHRH is rapidly degraded by peptidases in biological fluids, resulting in a very short half-life of approximately 3-4 minutes uq.edu.augoogle.comnih.govjpp.krakow.pl. This rapid degradation limits its therapeutic utility. The substitution of L-amino acids with D-amino acids is a key strategy to confer resistance to enzymatic cleavage.

The presence of a D-amino acid at position 7, as in [D-Leu⁷]-LHRH, can increase resistance to proteolysis compared to native LHRH. However, substitutions at position 6 with D-amino acids generally confer a more significant increase in enzymatic stability uq.edu.augoogle.comnih.govjpp.krakow.pl. For example, [D-Trp⁶]-LHRH exhibits a markedly longer half-life than native LHRH google.comnih.gov. Relative resistance studies indicate that [D-Leu⁷]-LHRH shows intermediate resistance compared to native LHRH and more potent D-amino acid substituted analogs at position 6 nih.gov.

Table 1: Relative LH-Releasing Activity of LHRH Analogs

AnalogRelative LH-Releasing Activity (%)Reference
Native LHRH100 bioscientifica.com
[D-Leu⁷]-LH-RH1.0 bioscientifica.com
[D-Trp⁶]-LH-RHNot specified (Superagonist) uq.edu.augoogle.comnih.gov
[D-Ala⁶]-LH-RHNot specified nih.gov

Note: Relative LH-releasing activity is often expressed relative to native LHRH, with higher values indicating greater potency. [D-Trp⁶]-LH-RH and other D-amino acid substitutions at position 6 are generally considered superagonists, implying significantly higher potency than native LHRH or [D-Leu⁷]-LH-RH.

Table 2: Relative Resistance to Enzymatic Degradation

AnalogRelative ResistanceReference
LHRHLow nih.gov
[D-Ala⁶]-LH-RHModerate nih.gov
[D-Leu⁷]-LH-RHModerate-High nih.gov
[D-Trp⁶]-LH-RHHigh nih.gov
[D-Ala', @-Me) Leu⁷]-LH-RHVery High nih.gov

Note: Relative resistance is based on comparative studies of degradation by enzymes from rat hypothalamus or anterior pituitary. Higher values indicate greater resistance to enzymatic breakdown.

Compound List

(D-Leu7)-LHRH

LHRH (Luteinizing Hormone-Releasing Hormone) / GnRH (Gonadotropin-Releasing Hormone)

[D-Trp⁶]-LH-RH (Triptorelin)

[D-Ala⁶]-LH-RH

[D-Ala', @-Me) Leu⁷]-LH-RH

[D-pGlu¹]-LH-RH

[D-His²]-LH-RH

[D-Trp³]-LH-RH

[D-Tyr⁵]-LH-RH

[D-Arg⁸]-LH-RH

Leuprolide ([D-Leu⁶,Pro⁹-NHEt]LHRH)

Buserelin (B193263) ([D-Ser⁶]-LHRH)

Goserelin

Nafarelin

[D-Phe⁶]-LH-RH

[D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰]-LHRH

[D-Phe²,D-Phe⁶]-LHRH

Lhrh Receptor Interaction and Downstream Signaling Pathways

Distribution and Expression of LHRH Receptors in Research Models

LHRH receptors, members of the G protein-coupled receptor (GPCR) superfamily, are most prominently known for their role in the pituitary gland, but their expression extends to various other tissues. oup.com

The primary site of LHRH action is on the gonadotroph cells of the anterior pituitary gland. revvity.com The binding of LHRH or its agonists like (D-Leu7)-LHRH to these receptors is the initial step in the cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). revvity.comnih.gov These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis. nih.gov Studies have shown that pituitary LHRH receptors are regulated by the pulsatile secretion of endogenous LHRH. nih.gov Continuous exposure to LHRH agonists, in contrast to the natural pulsatile stimulation, leads to a downregulation of these receptors, a process that involves a decrease in receptor number and an uncoupling of the signal transduction mechanism. nih.gov This desensitization is a key mechanism behind the therapeutic use of LHRH agonists in conditions requiring suppression of the pituitary-gonadal axis.

Beyond the pituitary, LHRH receptors have been identified in a variety of extrapituitary tissues, a finding that has opened new avenues for research and potential therapeutic interventions. Notably, these receptors are expressed in both malignant and benign tissues.

Malignant Tissues: A significant body of research has demonstrated the presence of LHRH receptors in numerous human cancers, including those of the breast, prostate, ovary, endometrium, and pancreas. nih.govoncotarget.comnih.gov The expression of these receptors in tumors suggests a potential for direct action of LHRH analogs on cancer cells. nih.gov For instance, LHRH receptors have been detected in approximately 50% of hormone-dependent breast cancers, 86% of prostate cancers, 80% of endometrial cancers, and 90% of ovarian cancers. nih.gov The presence of these receptors provides a rationale for targeted therapies using LHRH analogs to deliver cytotoxic agents directly to cancer cells. nih.gov

Benign Tissues: LHRH receptors are also found in normal reproductive tissues and in some benign proliferative conditions. For example, their expression has been noted in the human bladder epithelia in both normal and malignant states, as well as in cases of benign prostatic hyperplasia. nih.gov

Intracellular Signal Transduction Mechanisms

Upon binding of this compound to the LHRH receptor, a conformational change is induced in the receptor, initiating a cascade of intracellular signaling events. The specific pathways activated can differ between pituitary and extrapituitary tissues.

In pituitary gonadotrophs, the LHRH receptor primarily couples to G proteins of the Gq/11 family. nih.gov This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govyoutube.com This signaling cascade ultimately results in the synthesis and release of LH and FSH. revvity.com

Interestingly, the signaling pathways in extrapituitary tissues, particularly in cancer cells, may differ from the classical pituitary pathway. nih.govnih.gov Some studies suggest that in cancer cells, LHRH analogs may interfere with the signal transduction of growth factor receptors, potentially through the activation of a phosphotyrosine phosphatase. nih.gov This can lead to an inhibition of mitogen-activated protein (MAP) kinase activity, thereby exerting antiproliferative effects. nih.gov The coupling of the LHRH receptor to different G proteins, such as Gs and Gi, in addition to Gq/11, has also been proposed, suggesting a more complex and cell-type-specific signaling network. nih.govelifesciences.org

LHRH Receptor Downstream Signaling Pathways
Tissue TypePrimary G-Protein CoupledKey Second MessengersPrimary Downstream Effect
Pituitary GonadotrophsGq/11IP3, DAG, Ca2+LH and FSH synthesis and release
Cancer Cells (e.g., Ovarian, Endometrial)Potentially Gq/11, Gs, GiVariable; may involve phosphotyrosine phosphatase activationInhibition of proliferation, interference with growth factor signaling

An article focusing solely on the chemical compound "this compound" and its specific interactions as requested cannot be generated at this time.

Extensive searches for scholarly and research data concerning "this compound" did not yield specific information regarding its detailed downstream signaling pathways, including G-protein coupling, effector system activation, or its mechanisms of receptor desensitization, down-regulation, internalization, and trafficking.

The available scientific literature provides comprehensive information on the native Luteinizing Hormone-Releasing Hormone (LHRH) and various other synthetic analogs, such as those with substitutions at position 6 (e.g., [D-Trp6]LHRH or [D-Lys6]LHRH). This body of research thoroughly describes the general mechanisms by which LHRH agonists and antagonists interact with the LHRH receptor (LHRH-R):

G-Protein Coupling and Effector Systems: Generally, the LHRH-R is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily activates the Gq/11 protein. nih.gov This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, leading to gonadotropin release. nih.govnih.gov However, signaling pathways can vary in different cell types. nih.gov

Receptor Desensitization and Down-regulation: Continuous or prolonged exposure of pituitary cells to LHRH agonists results in receptor desensitization, where the cells become less responsive to the stimulus. nih.gov This is followed by down-regulation, a process involving a decrease in the total number of LHRH receptors on the cell surface. nih.govnih.gov This phenomenon is the basis for the clinical use of LHRH agonists to suppress gonadotropin secretion. nih.gov

Receptor Internalization and Trafficking: Upon binding to an agonist, the LHRH-receptor complex is typically internalized from the cell surface via endocytosis. The intracellular fate of the receptor can involve degradation in lysosomes or recycling back to the plasma membrane for reuse.

While these principles are well-established for LHRH and its more common analogs, specific studies detailing these precise mechanisms for the "this compound" variant are not present in the retrieved search results. Research on analogs with modifications at position 7 has often focused on how different amino acid substitutions (e.g., Tryptophan) affect the peptide's conformation and its agonist versus antagonist properties, rather than the specific intracellular events outlined in the request. nih.govnih.govresearchgate.net

Therefore, to adhere to the strict requirements of focusing solely on "this compound" and providing scientifically accurate, research-based content for each specified subsection, the article cannot be written. Constructing such an article would require making unsubstantiated extrapolations from data on other compounds, which would compromise the scientific accuracy of the response.

Preclinical Investigations of D Leu7 Lhrh Analogs

In Vitro Biological Efficacy Studies

The biological efficacy of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, including those with modifications such as the D-leucine substitution at position 7, is often first characterized by their effects on pituitary cells in vitro. Studies using primary cultures of rat anterior pituitary cells are instrumental in elucidating the direct actions of these compounds on gonadotropin synthesis and secretion. oup.com LHRH and its analogs interact with specific G-protein-coupled receptors on pituitary gonadotrophs to modulate the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). qyaobio.comprospecbio.com

Research has shown that the cellular response can vary significantly with the duration of exposure to an LHRH agonist. Short-term treatment (e.g., 4-6 hours) of pituitary cells with an LHRH agonist leads to a pronounced stimulation of LH release. nih.gov However, this initial stimulatory effect is not typically accompanied by a change in the messenger RNA (mRNA) levels for the LH beta-subunit or the common alpha-subunit of glycoprotein (B1211001) hormones. nih.gov

Conversely, longer incubation periods (e.g., 24-72 hours) with LHRH or its potent agonists induce a state of desensitization in the LH response. nih.gov During this extended exposure, while the cells become less responsive to further stimulation, there is a notable 2- to 3-fold increase in the cellular content of alpha-subunit mRNA. nih.gov Interestingly, the LH beta-subunit mRNA levels remain unchanged even after prolonged treatment. nih.gov This differential regulation of gonadotropin subunit gene expression highlights a complex mechanism of action at the pituitary level. The induction of alpha-subunit mRNA accumulation can be observed with agonist concentrations as low as 0.1 nM. nih.gov

Beyond their established role in the pituitary-gonadal axis, LHRH analogs have been investigated for their direct effects on cancer cells. nih.gov A significant body of preclinical evidence demonstrates that various human malignant tumors, including those of the breast, ovary, endometrium, and prostate, express LHRH receptors. nih.gov This finding has prompted in vitro studies to evaluate the direct antiproliferative potential of LHRH analogs on cell lines derived from these cancers. nih.gov

Numerous studies have confirmed that LHRH agonists can exert a direct inhibitory effect on the proliferation of hormone-dependent cancer cell lines. nih.govresearchgate.net For instance, LHRH agonists have been shown to significantly inhibit the proliferation of the human prostatic cancer cell line LNCaP. nih.gov These direct actions are considered distinct from the indirect, hormone-depleting effects that result from pituitary desensitization. nih.gov The presence of LHRH-like peptides and their receptors in tumor tissues suggests the existence of a local autocrine or paracrine system that can be targeted by these analogs to regulate tumor growth. nih.govnih.gov

The signaling pathways that mediate the antiproliferative effects of LHRH analogs in cancer cells appear to be distinct from the classical pathways observed in the pituitary. nih.gov In pituitary gonadotrophs, LHRH receptor activation primarily involves Gαq and subsequent downstream signaling. dntb.gov.ua However, research indicates that these classical signal-transduction mechanisms are not the primary drivers of the antiproliferative effects in cancer cells. nih.gov

Instead, evidence suggests that LHRH analogs interfere with the mitogenic signal transduction of growth factors. nih.gov The inhibitory action may involve a decrease in the concentration of epidermal growth factor (EGF) receptors on the tumor cells. nih.gov This interference with growth factor receptor pathways and related oncogene products associated with tyrosine kinase activity represents a key mechanism for the direct oncostatic effects of LHRH analogs. nih.gov

The direct antiproliferative effects of LHRH analogs on cancer cells are consistently shown to be both dose- and time-dependent. In vitro studies demonstrate that as the concentration of the LHRH analog increases, the inhibition of cancer cell proliferation becomes more pronounced. nih.govnih.gov

For example, when the human prostatic cancer cell line LNCaP was treated with LHRH agonists like Zoladex and Buserelin (B193263) for 9 days, a significant, dose-dependent inhibition of cell proliferation was observed at concentrations between 10⁻⁹ M and 10⁻⁶ M. nih.gov Similarly, studies on drug-resistant ovarian and endometrial cancer cell lines treated with a modified LHRH peptide showed concentration-dependent inhibition of proliferation. nih.gov In some cell lines, such as the ES-2 ovarian cancer line, the inhibitory effect was also found to be time-dependent. nih.gov

The table below summarizes the dose-dependent inhibitory effects of two LHRH agonists on the LNCaP human prostatic cancer cell line.

CompoundCell LineIC50 (nM)
ZoladexLNCaP0.82
BuserelinLNCaP1.79
Data sourced from a study on the antiproliferative effects of LHRH agonists. nih.gov

Direct Antiproliferative Effects on Hormone-Dependent Cancer Cell Lines

In Vitro Metabolic Stability Assessments

The therapeutic potential of peptide-based compounds like (D-Leu7)-LHRH is heavily influenced by their metabolic stability. researchgate.net In vitro assessments of stability in biological fluids, particularly plasma, are a critical step in preclinical investigation. labcorp.com These studies measure the rate at which a compound is degraded, typically by enzymatic action, and are used to calculate key parameters like half-life (t1/2) and intrinsic clearance. researchgate.netlabcorp.com

For peptide analogs, a primary route of degradation in plasma is hydrolysis by peptidases. nih.gov To assess stability, the compound is incubated in plasma from various species (e.g., human, rat, mouse) at a controlled temperature (e.g., 37°C) for a set period, with samples taken at multiple time points. labcorp.comnih.gov The disappearance of the parent compound is then quantified, often using analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). researchgate.net

For instance, a study on a bovine growth hormone-releasing factor analog, Leu27-bGRF(1-29)NH2, revealed rapid hydrolysis when incubated with porcine and bovine plasma, with half-lives of 8.4 minutes and 22.1 minutes, respectively. nih.gov The primary cleavage site was identified between the second and third amino acid residues, a common target for dipeptidylpeptidase enzymes. nih.gov Similar studies are essential for LHRH analogs to identify potential metabolic liabilities and guide the design of more stable and effective molecules. Compounds with poor metabolic stability tend to have rapid clearance and a short half-life, which can limit their in vivo performance. nih.gov

Resistance to Enzymatic Degradation in Tissue Homogenates (e.g., Kidney, Liver)

The native LHRH peptide is susceptible to rapid degradation by various endopeptidases, particularly in organs such as the kidney and liver. This enzymatic breakdown significantly shortens its biological half-life and limits its therapeutic efficacy. The substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Leucine, sterically hinders the action of these degrading enzymes, thereby increasing the analog's resistance to cleavage.

Table 1: Enzymatic Degradation of LHRH and its Analogs

CompoundKey Degradation Sites (in Kidney)Effect of D-Amino Acid Substitution
LHRH Ser4-Tyr5, Gly6-Leu7Susceptible to rapid enzymatic cleavage. nih.gov
[D-Leu6]-LHRH (Leuprolide) Trp3-Ser4, Ser4-Tyr5Increased resistance to degradation compared to native LHRH. researchgate.netresearchgate.net

In Vivo Pharmacokinetic Characterization in Animal Models

The enhanced enzymatic stability of D-amino acid substituted LHRH analogs translates to improved pharmacokinetic profiles in vivo, characterized by a longer half-life and increased bioavailability compared to the native hormone.

Pharmacokinetic studies in animal models, primarily rats, have been instrumental in characterizing the half-life and bioavailability of Leuprolide. Following subcutaneous administration in rats, Leuprolide exhibits significantly different pharmacokinetic parameters compared to intravenous administration. The elimination half-life after subcutaneous injection was found to be 0.66 ± 0.03 hours, with a bioavailability of 50.60%. mdpi.com In another study, the half-life of Leuprolide after subcutaneous administration in rats was reported to be 38.2 ± 4.3 minutes. mdpi.com The differences in reported half-life values can be attributed to variations in experimental protocols and analytical methods.

Further research has explored different routes of administration to enhance bioavailability. For instance, intranasal administration of Leuprolide in rats resulted in a bioavailability ranging from 8% to 46%, which was significantly influenced by the formulation. nih.gov These studies underscore the importance of both the molecular structure and the delivery system in determining the pharmacokinetic profile of LHRH analogs. The elimination half-life of Leuprolide in mice has been reported to be approximately 3 to 3.6 hours after a subcutaneous injection. researchgate.netresearchgate.net

Table 2: Pharmacokinetic Parameters of Leuprolide in Rats

ParameterSubcutaneous AdministrationIntravenous AdministrationReference
Elimination Half-life (t1/2) 0.66 ± 0.03 h0.52 ± 0.10 h mdpi.com
Bioavailability 50.60%- mdpi.com
Area Under the Curve (AUC0–∞) 53.33 ± 9.96 h·ng/mL105.50 ± 17.27 h·ng/mL mdpi.com

The primary therapeutic effect of LHRH agonists like this compound is the suppression of gonadotropin secretion from the pituitary gland upon continuous administration. This paradoxical effect is a cornerstone of their clinical utility. Efficacy studies in various animal models have consistently demonstrated the potent ability of D-amino acid substituted LHRH analogs to regulate gonadotropin levels.

In rats, prolonged treatment with high doses of LHRH agonists, including those with D-amino acid substitutions, leads to an impairment of reproductive functions. nih.gov For example, administration of D-Leu6-LHRH ethylamide to female rats resulted in a delay in vaginal opening and inhibited ovarian and uterine weight. nih.gov In male mice, chronic treatment with Leuprolide led to a significant reduction in prostate weight and serum testosterone (B1683101) levels, confirming chemical castration. nih.gov These effects are a direct consequence of the downregulation of GnRH receptors on pituitary gonadotropes, leading to decreased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.netmdpi.com

Studies in mice have shown that Leuprolide administration causes a rapid increase in the production and circulation of LH and FSH within 70 to 180 minutes, followed by a subsequent downregulation with continued exposure. researchgate.net This initial stimulatory phase followed by long-term suppression is a characteristic feature of LHRH agonists. The efficacy of these analogs in suppressing gonadotropin secretion has been demonstrated in various species, including rhesus monkeys, where a single dose of buserelin (another LHRH agonist) suppressed follicular maturation and estrogen secretion for 4-6 weeks. nih.gov

Table 3: Efficacy of LHRH Agonists in Animal Models

Animal ModelLHRH AnalogObserved Effects on Gonadotropin RegulationReference
Rats (female) D-Leu6-LHRH ethylamideDelayed vaginal opening, inhibited ovarian and uterine weight. nih.gov nih.gov
Mice (male) LeuprolideReduced prostate weight and serum testosterone levels. nih.gov nih.gov
Mice LeuprolideRapid initial increase in LH and FSH, followed by suppression. researchgate.net researchgate.net
Rhesus Monkeys BuserelinSuppression of follicular maturation and estrogen secretion. nih.gov nih.gov

Future Research Directions and Unexplored Avenues

Development of Next-Generation LHRH Analogs with Enhanced Specificity

A primary goal in peptide hormone research is the creation of analogs with improved potency and receptor binding affinity. researchgate.net The development of next-generation LHRH analogs is centered on modifying the peptide structure to enhance its interaction with the LHRH receptor (LHRH-R) and increase its resistance to degradation. researchgate.netresearchgate.net

Key strategies that continue to be explored include:

Amino Acid Substitution: Replacing specific amino acids in the native LHRH sequence can lead to analogs with significantly higher activity. For instance, substituting the glycine (B1666218) at position 6 with D-amino acids stabilizes a crucial β-turn conformation, which increases receptor-binding affinity. researchgate.net

Terminal Modifications: Altering the C-terminus, such as creating a Pro9-NHEt modification, can increase the analog's half-life and the duration of its occupancy at the receptor site. researchgate.net

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the three-dimensional structure of an analog and its biological activity is crucial. Thousands of LHRH analogs have been synthesized to systematically probe how each part of the peptide contributes to its function, guiding the rational design of more specific and potent molecules. researchgate.net

Future research will likely focus on creating analogs that can selectively target different conformations of the LHRH receptor or distinguish between pituitary and extrapituitary receptors, potentially leading to more refined therapeutic actions with fewer off-target effects.

Application of Advanced Biophysical Techniques for Ligand-Receptor Dynamics

Understanding the precise molecular interactions between (D-Leu7)-LHRH and its receptor is fundamental to elucidating its mechanism of action and designing improved analogs. Advanced biophysical techniques offer powerful tools for investigating these dynamics in real-time and at high resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional solution structure of LHRH analogs like leuprorelin. researchgate.netarizona.edu These studies provide insights into the conformational flexibility of the peptide and how substitutions, such as the D-amino acid at position 7 in this compound, influence its preferred shape for receptor binding. researchgate.netresearchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET is a valuable technique for studying receptor dimerization and microaggregation in living cells. frontiersin.org Studies have shown that the binding of LHRH agonists, but not antagonists, leads to a dose-dependent increase in FRET between receptor molecules tagged with fluorescent proteins. oup.comresearchgate.net This suggests that receptor clustering is a key step in signal activation, a process that can be further explored for analogs like this compound. oup.comresearchgate.net

Spectroscopic and Potentiometric Studies: Techniques such as circular dichroism, combined with potentiometric analysis, can be used to study the conformation of LHRH and its interaction with metal ions, which may influence its biological activity. nih.gov

Future applications of these techniques could involve single-molecule imaging to track individual ligand-receptor binding events or cryogenic electron microscopy (cryo-EM) to solve the high-resolution structure of the this compound-receptor complex, providing an unprecedented level of detail.

Elucidation of Novel Extrapituitary Mechanisms of Action

While the role of LHRH in the pituitary-gonadal axis is well-documented, a significant and expanding area of research is its function in tissues outside the pituitary. nih.gov LHRH receptors have been identified in numerous normal and cancerous tissues, including the breast, prostate, ovaries, and endometrium, where LHRH analogs can exert direct effects. nih.govfrontiersin.orgnih.govaacrjournals.org

Unexplored avenues in this area include:

Divergent Signaling Pathways: The signaling cascade initiated by the LHRH receptor in extrapituitary tissues often differs from the classical pathway seen in the pituitary. nih.gov In many cancer cells, the receptor couples to Gαi proteins rather than the Gαq/11 used in gonadotropes. aacrjournals.org This can lead to antiproliferative effects through distinct downstream effectors. nih.govaacrjournals.org Further research is needed to fully map these alternative pathways for specific analogs.

Cross-Talk with Growth Factor Receptors: Evidence suggests that LHRH receptor activation can interfere with the signaling of growth factors like EGF, which are crucial for tumor growth. nih.govresearchgate.net Understanding the molecular basis of this cross-talk could reveal new mechanisms by which LHRH analogs inhibit cell proliferation.

Regulation of Metastasis and Angiogenesis: Beyond cell proliferation, extrapituitary LHRH signaling has been implicated in processes like actin cytoskeleton remodeling, cell adhesion, and the activity of matrix metalloproteinases, all of which are critical for cancer metastasis and angiogenesis. nih.gov

Elucidating these novel mechanisms will not only enhance our fundamental understanding of LHRH biology but also clarify the direct anti-tumor actions of analogs like this compound.

Exploration of Targeted Delivery Systems for Research Applications

The overexpression of LHRH receptors on the surface of many types of cancer cells presents a unique opportunity to use LHRH analogs as targeting moieties for the specific delivery of various payloads. nih.govpnas.org This strategy aims to increase the concentration of therapeutic or imaging agents at the tumor site while minimizing exposure to healthy tissues. nih.govpnas.orgnih.gov

Future research is focused on developing and refining several types of LHRH-targeted delivery systems:

Nanoparticles: A wide range of nanocarriers, including polymeric nanoparticles, dendrimers, and inorganic nanoparticles (e.g., iron oxide), can be decorated with LHRH analogs. nih.govbioscientifica.comnih.gov These systems can encapsulate drugs like cisplatin (B142131) or paclitaxel, and studies show that LHRH-targeting significantly enhances their accumulation in tumors. nih.govresearchgate.netmdpi.com

Liposomes: Liposomes are versatile lipid-based carriers that can be functionalized with LHRH peptides. mdpi.com LHRH-targeted PEGylated liposomes have been shown to improve the internalization and cytotoxicity of encapsulated drugs in cancer cells that express the LHRH receptor. nih.govnih.govdoaj.org

Peptide-Drug Conjugates (PDCs): In this approach, a cytotoxic drug is directly linked to an LHRH analog. nih.gov For example, conjugates of [D-Lys6]-LHRH with doxorubicin (B1662922) have demonstrated potent and targeted anti-tumor activity in preclinical models. bioscientifica.commdpi.com

The exploration of these systems for research applications could involve delivering novel therapeutic agents, gene-silencing molecules like siRNA, or advanced imaging agents for diagnostics. nih.govnih.gov The consistent finding that LHRH-targeting improves delivery to tumors suggests this will remain a vibrant area of investigation. nih.gov

Q & A

Q. What validation strategies ensure reproducibility in this compound receptor interaction studies?

  • Answer : Use orthogonal assays (e.g., SPR, ITC, and functional cAMP assays) across independent labs. Share raw data via open-access platforms and adhere to FAIR principles. Replicate findings in primary cell cultures and patient-derived organoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.